molecular formula C6H13NO B1599160 2-[Methyl(prop-2-enyl)amino]ethanol CAS No. 31969-04-7

2-[Methyl(prop-2-enyl)amino]ethanol

Cat. No.: B1599160
CAS No.: 31969-04-7
M. Wt: 115.17 g/mol
InChI Key: ZONBMWRPZHKNBV-UHFFFAOYSA-N
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Description

2-[Methyl(prop-2-enyl)amino]ethanol is a versatile chemical compound used in various scientific research applications. It is known for its unique properties that make it suitable for drug synthesis, catalysis, and organic chemistry investigations. This compound has also been studied for its potential as an anticancer and anti-inflammatory agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(prop-2-enyl)amino]ethanol typically involves the reaction of prop-2-enylamine with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include acids or bases, depending on the specific reaction conditions required.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the compound. Industrial production methods also incorporate purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(prop-2-enyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and tosylates are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-[Methyl(prop-2-enyl)amino]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development and potential therapeutic applications.

    Industry: Utilized in the production of various chemical intermediates and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(prop-2-enyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A naturally occurring compound with similar structural features, containing both a primary amine and a primary alcohol.

    N-Methylethanolamine: Another related compound with a similar structure but different functional groups.

Uniqueness

2-[Methyl(prop-2-enyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[methyl(prop-2-enyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-7(2)5-6-8/h3,8H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONBMWRPZHKNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396325
Record name 2-[methyl(prop-2-enyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31969-04-7
Record name 2-[methyl(prop-2-enyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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